molecular formula C9H10N2O B037769 (1-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No. B037769
CAS RN: 115576-91-5
M. Wt: 162.19 g/mol
InChI Key: FNWIOHZJMSLWCF-UHFFFAOYSA-N
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Description

“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a chemical compound with the CAS Number 115576-91-5 and a linear formula of C9H10N2O . It has a molecular weight of 162.19 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” involves the use of lithium aluminum hydride in tetrahydrofuran . The reaction is carried out under an ice cooling for one hour . After the reaction, a saturated sodium bicarbonate solution is slowly added to the mixture under an ice cooling . The precipitate is removed by filtration, and the residue is concentrated . The concentrate is then purified by silica gel column chromatography to yield the title compound .


Molecular Structure Analysis

The IUPAC name of the compound is “(1-methyl-1H-benzimidazol-5-yl)methanol” and its InChI code is "1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3" . The InChI key is "FNWIOHZJMSLWCF-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a solid compound . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives are well-known for their antimicrobial properties. They have been found to exhibit significant antibacterial and antifungal activities . The presence of the imidazole ring contributes to the interaction with microbial enzymes or proteins, leading to the inhibition of microbial growth. This makes (1-methylbenzimidazol-5-yl)methanol a potential candidate for developing new antimicrobial drugs.

Antitubercular Activity

Compounds containing the imidazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . The structure of (1-methylbenzimidazol-5-yl)methanol allows for modifications that can enhance its efficacy against tuberculosis, making it a valuable scaffold in the search for novel antitubercular agents.

Metal-Organic Frameworks (MOFs)

Imidazole derivatives can be used as organic linkers in the synthesis of MOFs . These frameworks have a wide range of applications, including gas storage, separation, and catalysis. The ability of (1-methylbenzimidazol-5-yl)methanol to form stable MOFs can be exploited in designing materials for carbon dioxide capture and storage, contributing to environmental sustainability.

Anticancer Agents

Imidazole-containing compounds have shown promise as anticancer agents due to their ability to interfere with cell proliferation and survival pathways . (1-methylbenzimidazol-5-yl)methanol could serve as a lead compound for the synthesis of new anticancer drugs, potentially offering alternative treatments for various types of cancer.

Neurological Disorders

Some imidazole derivatives have shown potential in treating neurological disorders by modulating neurotransmitter systems . Exploring the applications of (1-methylbenzimidazol-5-yl)methanol in this area could lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

(1-methylbenzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWIOHZJMSLWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561224
Record name (1-Methyl-1H-benzimidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol

CAS RN

115576-91-5
Record name (1-Methyl-1H-benzimidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 1-methylbenzimidazole-5-carboxylate (1.6 g, 8.42 mmol) in dry THF (80 mL) was treated with LiAlH4 (1.59 g, 42.1 mmol) and the mixture stirred for 2 hours. 1.5 mL of 5% NaOH solution was then added, and the solid which precipitated was filtered through diatomaceous earth. The filtrate was collected and the solvent removed under reduced pressure to give 0.8 g of the title compound.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under an argon gas flow, lithium aluminum hydride (9.70 g, 256 mmol) was suspended in tetrahydrofuran (100 ml); and under an ice cooling, a solution (100 ml) of ethyl 1-methyl-1H-benzimidazole-5-carboxylate (26.1 g, 128 mmol) prepared in the Step 1-1-4 in tetrahydrofuran was slowly added thereto. The mixture was stirred under an ice cooling for one hour. Under an ice cooling, a saturated sodium bicarbonate solution was slowly added to the mixture. The precipitate was removed by filtration, and the residue was concentrated. The concentrate was dissolved in chloroform, and the solution was washed with a saturated sodium bicarbonate solution and then concentrated. The concentrate was purified by silica gel column chromatography (chloroform:methanol=10:1 to 5:1) to give the title compound (11.4 g, 55%) as a light-red powder.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
55%

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